N-((4-(Chloromethyl)phenyl)methyl)acrylamide
Description
Properties
CAS No. |
84787-85-9 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-[[4-(chloromethyl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
InChI Key |
KBMXUXBJBNFPRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-(Chloromethyl)benzylamine
The most straightforward route involves reacting 4-(chloromethyl)benzylamine with acryloyl chloride under basic conditions. This method mirrors protocols for analogous acrylamides, such as those described in the synthesis of N-(2-acetoacetoxyethyl)acrylamide.
Reaction Mechanism
The amine nucleophile attacks the electrophilic carbonyl carbon of acryloyl chloride, displacing chloride and forming the acrylamide bond. Triethylamine neutralizes HCl, shifting equilibrium toward product formation:
$$
\text{4-(Chloromethyl)benzylamine} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N}} \text{N-((4-(Chloromethyl)phenyl)methyl)acrylamide} + \text{HCl}
$$
This exothermic reaction typically proceeds at 0–25°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Optimized Procedure
- Dissolve 4-(chloromethyl)benzylamine (1.0 equiv.) in DCM (10 mL/g amine) under nitrogen.
- Add triethylamine (1.2 equiv.) dropwise at 0°C.
- Introduce acryloyl chloride (1.1 equiv.) slowly to prevent polymerization.
- Stir for 4–6 hours at room temperature.
- Quench with 1 M HCl, extract with DCM, wash with NaHCO₃, dry (MgSO₄), and concentrate.
- Purify via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).
Alternative Pathways via Intermediate Functionalization
Chloromethylation of N-Benzylacrylamide
For cases where 4-(chloromethyl)benzylamine is unavailable, N-benzylacrylamide may undergo electrophilic chloromethylation. This method, adapted from quinoxaline thione alkylation, employs:
- Paraformaldehyde and HCl gas in acetic acid.
- ZnCl₂ as a Lewis acid catalyst.
Limitations
Catalyzed Synthesis Using Transition Metal Salts
Patent US5220065A highlights the role of molybdenum (Mo) or tungsten (W) salts in enhancing hydroxymethylation reactions. While designed for N-methylolacrylamide, this approach suggests potential adaptations:
Modified Protocol
- Combine acrylamide , 4-(chloromethyl)benzaldehyde , and Na₂MoO₄ (5 mol%) in aqueous ethanol.
- Adjust pH to 8–10 with NaOH.
- Reflux at 60°C for 12 hours .
- Isolate via acid precipitation (pH 6–7).
Advantage : Avoids acryloyl chloride handling.
Challenge : Lower yields (~50%) due to competing imine formation.
Spectroscopic Characterization
Key analytical data for this compound:
Industrial-Scale Considerations
Solvent Selection
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct acylation | 85% | >95% | High |
| Chloromethylation | 50% | 80% | Moderate |
| Metal-catalyzed synthesis | 60% | 85% | Low |
Chemical Reactions Analysis
Types of Reactions
N-((4-(Chloromethyl)phenyl)methyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reactions are conducted at temperatures ranging from 60°C to 80°C.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.
Polymerization: Polyacrylamide derivatives with varying molecular weights and properties.
Hydrolysis: The major products are 4-(Chloromethyl)benzoic acid and acrylamide.
Scientific Research Applications
N-((4-(Chloromethyl)phenyl)methyl)acrylamide has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of bioconjugates and as a cross-linking agent in the preparation of hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-((4-(Chloromethyl)phenyl)methyl)acrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The acrylamide moiety can undergo Michael addition reactions with thiol and amine groups in biological molecules, leading to cross-linking and modification of their functions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electrophilicity : The chloromethyl group in the target compound enhances reactivity compared to methoxy or simple chloro substituents, enabling crosslinking in polymer synthesis or covalent binding in drug design .
- Solubility : Polar substituents (e.g., sulfonamide in 3a) improve aqueous solubility, while hydrophobic groups (e.g., biphenyl in ) favor lipid membranes.
Key Observations:
- Anticancer Potential: Chloromethyl-containing analogs may act as alkylating agents, but explicit data are lacking. In contrast, sulfonamide-hydroxamate derivatives (e.g., 3a/3b) exhibit direct anticancer activity via nitric oxide modulation .
- Anti-inflammatory Activity: Natural acrylamides (e.g., compound 2 from Lycium barbarum) show potent NO inhibition, suggesting substituents like hydroxy-methoxy groups enhance anti-inflammatory effects .
Biological Activity
N-((4-(Chloromethyl)phenyl)methyl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a chloromethyl group attached to a phenyl ring, which is further linked to an acrylamide moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cellular signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, leading to significant cellular effects. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been suggested that the acrylamide group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance:
- Cell Viability Assays : In vitro tests demonstrated that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity against these cells .
- Mechanistic Studies : Research shows that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for both strains .
- Fungal Activity : Preliminary antifungal assays indicated moderate activity against common fungal pathogens, with further optimization needed for enhanced efficacy .
Case Studies
- In Vivo Tumor Models : In a study involving xenograft models of prostate cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This effect was accompanied by decreased MYC expression levels, suggesting a targeted mechanism .
- Synergistic Effects : Combining this compound with established chemotherapeutic agents showed enhanced anticancer effects in vitro. This combination therapy approach could be promising for clinical applications .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
